SPR7

Rhodesain inhibition Cysteine protease Binding affinity

SPR7 (Compound 7) is a potent, selective rhodesain inhibitor (Ki=0.51nM) with low μM antiparasitic activity (EC50=1.65μM). Its optimized P3 substituent and superior permeability make it an ideal reference standard for P3 SAR studies and a compelling lead for anti-HAT campaigns. The balanced profile avoids the potency/permeability trade-off seen in analogs like Compound 1. Essential for target validation and selectivity screening against cathepsin L.

Molecular Formula C30H32ClN3O3
Molecular Weight 518.0 g/mol
Cat. No. B14897630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR7
Molecular FormulaC30H32ClN3O3
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CC(=O)C
InChIInChI=1S/C30H32ClN3O3/c1-21-19-25(31)15-18-27(21)33-30(37)34-28(20-24-11-7-4-8-12-24)29(36)32-26(16-13-22(2)35)17-14-23-9-5-3-6-10-23/h3-13,15-16,18-19,26,28H,14,17,20H2,1-2H3,(H,32,36)(H2,33,34,37)/b16-13+/t26-,28+/m1/s1
InChIKeyZCKYSOLDOQXOCO-IEDMVEOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPR7 (Compound 7): A Urea-Bond-Containing Michael Acceptor for Rhodesain Inhibition with Differentiated Antitrypanosomal Activity


SPR7, also designated Compound 7 (IUPAC: (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide), belongs to a series of urea-bond-containing Michael acceptors developed as irreversible inhibitors of rhodesain, the principal cysteine protease of Trypanosoma brucei rhodesiense . It features a phenylalanine (Phe) core at the P2 position and a disubstituted 4-chloro-2-methylphenyl ring at the P3 position, which confers a distinct pharmacological profile compared to close structural analogs .

Why SPR7 Cannot Be Interchanged with Other P3-Substituted Rhodesain Inhibitors


Small structural modifications at the P3 position dramatically alter the balance between enzymatic potency and cellular activity. For example, the unsubstituted phenyl analog (Compound 1) exhibits superior Ki (0.15 nM) but poor membrane permeability, yielding an EC50 of 19.79 μM . Conversely, the 4-Cl,2-CF3 analog (Compound 8) shows reduced affinity (Ki = 1.04 nM) and a 2.4-fold lower k2nd value (6050 ×10³ M⁻¹ min⁻¹) . Even the replacement of the P2 Phe with Leu (Compound 26) alters kinact (0.0123 min⁻¹) while preserving overall antiparasitic activity . These data underscore that each analog possesses a unique profile; indiscriminate substitution compromises either target engagement or cellular efficacy, precluding generic interchangeability.

Quantitative Differentiators of SPR7 for Rhodesain Inhibition and Antitrypanosomal Activity


Balanced Rhodesain Binding Affinity (Ki) Among P3-Substituted Analogs

SPR7 demonstrates a Ki of 0.51 nM against rhodesain, positioning it between the ultra-high affinity unsubstituted analog (Compound 1: 0.15 nM) and the 4-Cl mono-substituted analog (Compound 6: 0.78 nM) . While Compound 1's superior Ki does not translate to cellular potency due to permeability defects, SPR7 maintains sub-nanomolar affinity sufficient for potent irreversible inhibition .

Rhodesain inhibition Cysteine protease Binding affinity

Superior Irreversible Inhibition Efficiency (k2nd) Compared to Clinical Candidate K11777

SPR7 exhibits a k2nd (kinact/Ki) value of 14,700 ± 6,400 ×10³ M⁻¹ min⁻¹, which is 1.6-fold higher than the clinical-stage rhodesain inhibitor K11777 (k2nd = 9,000 ×10³ M⁻¹ min⁻¹) . This parameter integrates binding affinity and covalent bond formation rate, providing a comprehensive measure of irreversible inhibitor potency.

Irreversible inhibition Kinetic efficiency Rhodesain

Enhanced Antiparasitic Activity (EC50) Against T. b. brucei Driven by Improved Cellular Permeability

SPR7 shows an EC50 of 1.65 ± 0.07 μM against T. b. brucei, a 12-fold improvement over the unsubstituted analog Compound 1 (EC50 = 19.79 ± 2.67 μM) . This stark difference is attributed to the 4-chloro-2-methylphenyl P3 substituent, which enhances cell membrane permeability relative to the unsubstituted phenyl ring .

Antitrypanosomal activity T. b. brucei Cellular efficacy

Modest Selectivity Margin Over Human Cathepsin L: A Critical Safety Parameter

Against human cathepsin L (hCatL), SPR7 displays a kinact value that is approximately 1 order of magnitude lower than that observed against rhodesain . While the Ki values are comparable, the reduced covalent bond formation rate with the mammalian protease suggests a degree of selectivity that may mitigate host toxicity .

Selectivity Human cathepsin L Off-target risk

Robust Activity Retention Upon P2 Phe→Leu Substitution: Backbone Flexibility for SAR Exploration

Replacing the P2 phenylalanine with leucine yields Compound 26, which retains a Ki of 0.93 ± 0.52 nM and an EC50 of 1.12 ± 0.05 μM against T. b. brucei . These values are comparable to SPR7 (Ki = 0.51 nM, EC50 = 1.65 μM), demonstrating that the 4-chloro-2-methylphenyl P3 motif tolerates P2 backbone modifications without loss of potency .

Structure-activity relationship P2 residue Leu substitution

Strategic Research and Industrial Application Scenarios for SPR7


Lead Compound for Human African Trypanosomiasis (HAT) Drug Discovery Programs

SPR7's balanced profile—sub-nanomolar Ki (0.51 nM), superior k2nd over K11777, and low micromolar EC50 (1.65 μM)—establishes it as a compelling lead for anti-HAT campaigns . Its improved cellular permeability relative to unsubstituted analogs addresses a key liability of earlier rhodesain inhibitors, making it suitable for in vivo proof-of-concept studies .

Structure-Activity Relationship (SAR) Anchor for P3 Substituent Exploration

The quantitative head-to-head data on P3 variants (4-Cl, 4-Me, 4-OMe, 2,6-F2, 4-Cl,2-CF3) provide a robust dataset for medicinal chemistry efforts. SPR7 serves as a reference standard for optimizing P3 substituent effects on permeability and potency . Researchers can use this data to design focused libraries with improved physicochemical properties.

Selectivity Profiling Tool for Cysteine Protease Inhibitor Development

SPR7's 10-fold lower kinact against human cathepsin L relative to rhodesain offers a baseline for assessing selectivity in novel inhibitor series . Inclusion of SPR7 in selectivity panels helps benchmark off-target risks and guides the development of more selective anti-parasitic agents.

Validation of Computational Docking Models for Covalent Inhibitor Design

The published covalent docking pose of SPR7 in rhodesain's active site (PDB: 6R7F homology model) reveals key π–π interactions between the 4-chloro-2-methylphenyl group and F61 in the S3 pocket . This structural insight makes SPR7 an ideal test case for validating docking workflows and scoring functions for Michael acceptor-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPR7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.